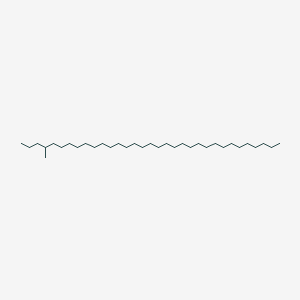
4-Methyltritriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C₃₄H₇₀ It is a methyl-branched alkane, which means it consists of a long carbon chain with a single methyl group attached to one of the carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltritriacontane typically involves the alkylation of a long-chain alkane with a methylating agent. One common method is the Friedel-Crafts alkylation, where a long-chain alkane reacts with a methyl halide (such as methyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the methyl-branched product.
Industrial Production Methods
Industrial production of this compound can be achieved through catalytic processes involving the oligomerization of smaller alkanes followed by selective methylation. Catalysts such as zeolites or metal oxides are often used to facilitate these reactions under controlled temperatures and pressures. The process is optimized to maximize yield and purity of the desired methyl-branched alkane.
化学反応の分析
Types of Reactions
4-Methyltritriacontane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to convert the alkane into alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturation or functional groups present in the molecule.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, leading to the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or with radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Haloalkanes.
科学的研究の応用
4-Methyltritriacontane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain hydrocarbons in various chemical reactions and processes.
Biology: This compound can be used to investigate the role of methyl-branched alkanes in biological systems, particularly in the study of insect pheromones and cuticular hydrocarbons.
Medicine: Research into the potential biomedical applications of long-chain alkanes, including their use as drug delivery vehicles or in the formulation of lipid-based therapies.
Industry: this compound is used in the production of lubricants, waxes, and other industrial products where long-chain hydrocarbons are required for their physical properties.
作用機序
The mechanism of action of 4-Methyltritriacontane in various applications depends on its chemical structure and interactions with other molecules. In biological systems, it may interact with cell membranes or proteins, influencing processes such as signaling or structural integrity. In chemical reactions, its long carbon chain and methyl branching can affect reactivity and selectivity, guiding the formation of specific products.
類似化合物との比較
4-Methyltritriacontane can be compared with other long-chain alkanes and methyl-branched hydrocarbons, such as:
Tritriacontane (C₃₃H₆₈): A straight-chain alkane with one fewer carbon atom and no branching.
2-Methyltritriacontane (C₃₄H₇₀): Another methyl-branched alkane with the methyl group attached to the second carbon atom.
Hexatriacontane (C₃₆H₇₄): A longer straight-chain alkane with two additional carbon atoms.
The uniqueness of this compound lies in its specific branching pattern, which can influence its physical properties, reactivity, and applications compared to its straight-chain or differently branched counterparts.
特性
CAS番号 |
149037-52-5 |
|---|---|
分子式 |
C34H70 |
分子量 |
478.9 g/mol |
IUPAC名 |
4-methyltritriacontane |
InChI |
InChI=1S/C34H70/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-34(3)32-5-2/h34H,4-33H2,1-3H3 |
InChIキー |
HUWHFLXKPGENCC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


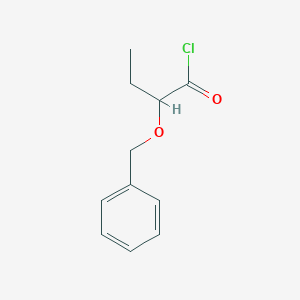
![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
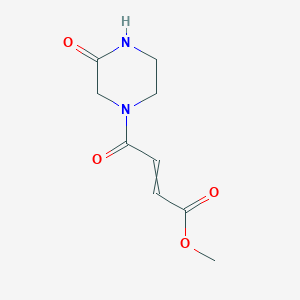
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)

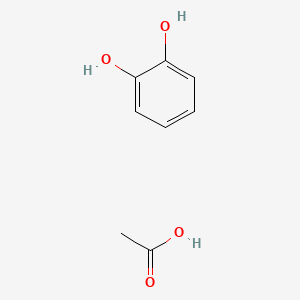
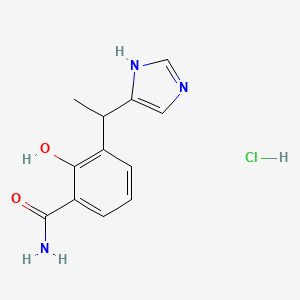
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
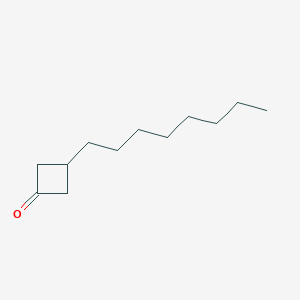
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
![1-Phenyl-3-[(propan-2-yl)amino]propane-1,2-diol](/img/structure/B14275700.png)
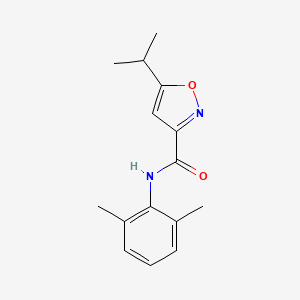
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
